molecular formula C17H18BrNO3 B253196 4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamide

4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamide

Cat. No. B253196
M. Wt: 364.2 g/mol
InChI Key: JPUGRZPXROUVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamide, also known as Bromo-DragonFLY, is a potent psychedelic compound that belongs to the phenethylamine family. It was first synthesized in 1998 by a British chemist named David E. Nichols. Bromo-DragonFLY has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamideFLY acts as a partial agonist of the 5-HT2A receptor, which leads to an increase in the activity of certain neurons in the brain. This increase in activity is thought to be responsible for the psychedelic effects of the compound. 4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamideFLY has also been shown to have some affinity for other serotonin receptors, including the 5-HT1A and 5-HT2C receptors.
Biochemical and Physiological Effects
4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamideFLY has been shown to produce a range of biochemical and physiological effects in animal studies. These effects include changes in heart rate, blood pressure, and body temperature. The compound has also been shown to increase the release of dopamine and other neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamideFLY has several advantages for use in laboratory experiments. It is a potent and selective agonist of the 5-HT2A receptor, which makes it useful for studying the effects of this receptor on the brain. However, the compound is also highly potent and can produce severe side effects in animals, which limits its use in certain types of experiments.

Future Directions

There are several potential future directions for research on 4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamideFLY. One area of interest is the development of new compounds that are more selective and less toxic than 4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamideFLY. Another area of interest is the study of the long-term effects of the compound on the brain and behavior. Finally, there is interest in exploring the potential therapeutic applications of 4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamideFLY, particularly in the treatment of psychiatric disorders such as depression and anxiety.

Synthesis Methods

The synthesis of 4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamideFLY involves the reaction between 2-bromo-4,5-dimethoxybenzaldehyde and 2-phenylethylamine in the presence of an acid catalyst. The resulting product is then treated with lithium aluminum hydride to reduce the aldehyde group to an alcohol. The final step involves the reaction between the alcohol and phosphoryl chloride to form the benzamide derivative.

Scientific Research Applications

4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamideFLY has been used in scientific research to study its effects on the central nervous system. It has been shown to be a potent agonist of the 5-HT2A receptor, which is responsible for mediating the effects of serotonin in the brain. This receptor is also the target of other psychedelic compounds such as LSD and psilocybin.

properties

Product Name

4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamide

Molecular Formula

C17H18BrNO3

Molecular Weight

364.2 g/mol

IUPAC Name

4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C17H18BrNO3/c1-21-14-10-13(11-15(22-2)16(14)18)17(20)19-9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,20)

InChI Key

JPUGRZPXROUVSV-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1Br)OC)C(=O)NCCC2=CC=CC=C2

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)C(=O)NCCC2=CC=CC=C2

Origin of Product

United States

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